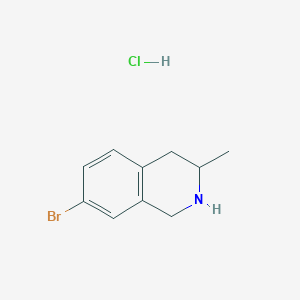
7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Overview
Description
7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a useful research compound. Its molecular formula is C10H13BrClN and its molecular weight is 262.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (7-Br-3-Me-TIQ) is a compound belonging to the tetrahydroisoquinoline class, which is known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 7-Br-3-Me-TIQ is , with a molecular weight of approximately 262.57 g/mol. The compound features a bicyclic structure that includes a saturated six-membered ring fused to a five-membered nitrogen-containing ring. Its unique structural characteristics contribute to its potential biological activities.
The biological activity of 7-Br-3-Me-TIQ is primarily attributed to its interactions with various biological macromolecules, including enzymes and receptors. Key mechanisms include:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways. For instance, it has been studied as a selective inhibitor of butyrylcholinesterase (BChE), which plays a role in neurotransmitter regulation .
- Receptor Modulation : 7-Br-3-Me-TIQ may bind to neurotransmitter receptors, particularly dopamine receptors, influencing signal transduction pathways and cellular responses. This suggests potential applications in treating neurodegenerative diseases such as Parkinson's disease .
- Protein Interactions : The compound can interact with various proteins, affecting their structure and function, which can lead to significant biological outcomes.
Neuroprotective Effects
Research indicates that 7-Br-3-Me-TIQ exhibits neuroprotective properties. It has shown promise in models of neurodegenerative diseases by modulating neurotransmitter systems and protecting neuronal cells from toxicity induced by amyloid-beta (Aβ) peptides. In particular, studies have demonstrated that it increases cell viability in neuronal cell lines exposed to Aβ .
Antiviral Properties
Recent studies have explored the antiviral potential of tetrahydroisoquinoline derivatives against SARS-CoV-2. Although specific data on 7-Br-3-Me-TIQ is limited, related compounds have demonstrated efficacy in inhibiting viral replication . This suggests that further investigation into its antiviral properties could be beneficial.
Comparative Analysis with Similar Compounds
To understand the unique properties of 7-Br-3-Me-TIQ, it is essential to compare it with other tetrahydroisoquinoline derivatives:
| Compound Name | IC50 (μM) | Biological Activity |
|---|---|---|
| 7-Bromo-1,2,3,4-tetrahydroisoquinoline | Varies | BChE inhibition |
| 3-Methyl-1,2,3,4-tetrahydroisoquinoline | Varies | Anticonvulsant properties |
| 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline | Not yet determined | Neuroprotection and receptor modulation |
This table illustrates that while similar compounds exhibit various activities, 7-Br-3-Me-TIQ's unique bromine and methyl substitutions may enhance its reactivity and binding affinity towards specific targets.
Case Studies and Research Findings
Several studies have focused on the biological activity of tetrahydroisoquinolines:
- Neuroprotection Against Aβ Toxicity : A study reported that 7-Br-3-Me-TIQ significantly increased cell viability in SH-SY5Y cells exposed to Aβ-induced toxicity compared to controls .
- BChE Inhibition : Research indicated that modifications at specific positions on the tetrahydroisoquinoline ring could enhance BChE inhibitory activity. The presence of bromine at position 7 was found to be crucial for maintaining activity .
Properties
IUPAC Name |
7-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c1-7-4-8-2-3-10(11)5-9(8)6-12-7;/h2-3,5,7,12H,4,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVLUERSOKOVSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CN1)C=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















